molecular formula C9H5BrF4O B1362317 3-Fluoro-4-(trifluoromethyl)phenacyl bromide CAS No. 544429-22-3

3-Fluoro-4-(trifluoromethyl)phenacyl bromide

Cat. No.: B1362317
CAS No.: 544429-22-3
M. Wt: 285.03 g/mol
InChI Key: USBBZWYHNIANDV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-fluoro-4-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted phenacyl derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluoro and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into the phenacyl framework .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzyl bromide
  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide
  • 4-Chloro-3-(trifluoromethoxy)benzyl bromide
  • 3-Fluoro-4-nitrobenzyl bromide

Uniqueness

3-Fluoro-4-(trifluoromethyl)phenacyl bromide is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. These substituents impart distinct electronic properties, making the compound highly reactive and versatile in various chemical reactions. The combination of these groups also enhances the compound’s stability and resistance to degradation .

Properties

IUPAC Name

2-bromo-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBBZWYHNIANDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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